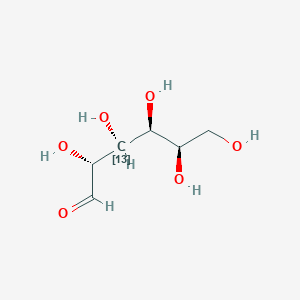

D-Galactose-13C-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Galactose-13C-2: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of D-Galactose. D-Galactose itself is a natural aldohexose and a C-4 epimer of glucose. This compound is widely used in scientific research due to its unique properties and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of D-Galactose-13C-2 typically involves the incorporation of the carbon-13 isotope into D-Galactose. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that ensure the incorporation of the isotope at the desired position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high isotopic purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its isotopic enrichment and chemical purity .

Analyse Des Réactions Chimiques

Types of Reactions: D-Galactose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different chemical environments.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of D-Galactonic acid-13C-2, while reduction can yield D-Galactitol-13C-2 .

Applications De Recherche Scientifique

Chemistry: In chemistry, D-Galactose-13C-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It is also employed in the synthesis of labeled compounds for various research purposes.

Biology: In biological research, this compound is used to study the metabolism of galactose in different organisms. It helps in understanding the role of galactose in cellular processes and its impact on health and disease .

Medicine: In medical research, this compound is used in diagnostic applications, such as imaging studies, to track the distribution and metabolism of galactose in the body. It is also used in the development of therapeutic agents targeting galactose metabolism .

Industry: In the industrial sector, this compound is used in the production of biofuels and low-calorie sweeteners. Its unique properties make it a valuable compound for various industrial applications .

Mécanisme D'action

The mechanism of action of D-Galactose-13C-2 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 isotope allows researchers to track its movement and transformation within these pathways. This helps in understanding the molecular targets and pathways involved in galactose metabolism .

Comparaison Avec Des Composés Similaires

D-Galactose-1-13C: Another labeled form of D-Galactose with the carbon-13 isotope at the first carbon position.

D-Mannitol-1-13C: A labeled form of D-Mannitol with the carbon-13 isotope at the first carbon position.

D-Glucose-13C: A labeled form of D-Glucose with the carbon-13 isotope incorporated.

Uniqueness: D-Galactose-13C-2 is unique due to its specific labeling at the second carbon position, which provides distinct advantages in metabolic studies. This specific labeling allows for precise tracking and analysis of metabolic pathways involving galactose, making it a valuable tool in scientific research .

Activité Biologique

D-Galactose-13C-2 is a stable isotope-labeled form of D-galactose, a monosaccharide that plays critical roles in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on cellular functions, and implications in health and disease.

Overview of D-Galactose

D-galactose is a sugar that is part of the lactose molecule and is crucial for several biological functions, including cell signaling and energy metabolism. It is also involved in the synthesis of glycoproteins and glycolipids, which are essential for cell structure and function.

Metabolic Pathways

D-Galactose is metabolized primarily in the liver through the Leloir pathway, which converts it into glucose-1-phosphate. The key enzymes involved include:

- Galactokinase (GALK) : Converts D-galactose to galactose-1-phosphate.

- Galactose-1-phosphate uridyltransferase (GALT) : Converts galactose-1-phosphate to glucose-1-phosphate.

- UDP-galactose 4-epimerase (GALE) : Converts UDP-galactose to UDP-glucose.

The stable isotope labeling in this compound allows for tracing metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

1. Oxidative Stress and Cellular Senescence

Research has shown that D-galactose can induce oxidative stress in various cell types. A study demonstrated that exposure to D-galactose resulted in increased reactive oxygen species (ROS) production, leading to cellular senescence. This was evidenced by elevated levels of β-galactosidase activity, a marker for senescence, in cells treated with D-galactose compared to controls .

2. Effects on Oocyte Quality

D-Galactose has been implicated in impairing oocyte quality. A study found that treatment with D-galactose led to significant increases in ROS levels within oocytes, resulting in altered spindle morphology and chromosomal alignment during metaphase II. This disruption correlated with decreased developmental potential post-fertilization . The findings suggest that the oxidative stress induced by D-galactose negatively impacts reproductive outcomes.

| Treatment Group | Poor Scores (MT) | Poor Scores (CH) |

|---|---|---|

| Control | 0% | 0% |

| D-Galactose | 50–70% | Increased |

| Galactitol | Significant | Significant |

| Gal-1-P | Significant | Significant |

3. Neurotoxicity and Aging

D-Galactose has been used as an experimental model to study aging and neurodegenerative diseases. Chronic administration of D-galactose has been shown to induce cognitive deficits and neuroinflammation in animal models, mimicking age-related pathologies . The mechanism involves increased oxidative stress leading to neuronal apoptosis.

Case Studies

Case Study 1: Oxidative Stress Induction

In a controlled experiment involving LLC-PK1 cells, treatment with D-galactose resulted in increased ROS production, which was measured using fluorescence microscopy. The study highlighted the role of antioxidants in mitigating these effects, suggesting potential therapeutic avenues for conditions exacerbated by oxidative stress .

Case Study 2: Reproductive Health

A cohort study examined the effects of dietary galactose on fertility parameters in women undergoing IVF. Results indicated that higher intake correlated with poorer oocyte quality and lower fertilization rates, emphasizing the importance of monitoring galactose levels in reproductive health contexts .

Propriétés

Formule moléculaire |

C6H12O6 |

|---|---|

Poids moléculaire |

181.15 g/mol |

Nom IUPAC |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i5+1 |

Clé InChI |

GZCGUPFRVQAUEE-XWVGIIHOSA-N |

SMILES isomérique |

C([C@H]([C@@H]([13C@@H]([C@H](C=O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C=O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.